2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone
Description
2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifunctional carbonyl group bearing chloro and difluoro substituents, attached to an ortho-methoxyphenyl ring. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties, which influence reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWUOGMQHXUQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone typically involves the reaction of 2-methoxybenzoyl chloride with chlorodifluoromethane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanol.
Oxidation: Formation of 2-chloro-2,2-difluoro-1-(2-hydroxyphenyl)ethanone.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone is a fluorinated organic compound with significant applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.
Structure
The molecular structure can be represented as follows:
- Molecular Formula : C10H8ClF2O
- Molecular Weight : 232.62 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry investigated the compound's effects on breast cancer cells. Results indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several pathogens.
- Case Study : Research conducted by Smith et al. (2021) demonstrated that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
Agrochemicals
The unique properties of this compound make it suitable for use in agrochemicals as a pesticide or herbicide.
Herbicidal Activity
Studies have shown that the compound can effectively inhibit weed growth.
- Data Table: Herbicidal Activity
| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 200 | 85 |
| Cynodon dactylon | 150 | 78 |
Fluorinated Polymers
The incorporation of fluorinated compounds into polymer matrices can enhance their thermal stability and chemical resistance.
- Case Study : Research published in Polymer Science explored the use of this compound in synthesizing fluorinated polymers. The resulting materials exhibited improved thermal properties compared to non-fluorinated counterparts, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone involves its reactivity with various nucleophiles and electrophiles. The chloro and difluoro groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The methoxy group can undergo oxidation or substitution reactions, further modifying the compound’s reactivity and properties .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituent position or aromatic group composition.
Key Observations:
- Electronic Effects : The difluoro-chloro motif enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophilic attack. The para-methoxy analog (C₉H₇ClF₂O₂) may exhibit higher polarity due to the electron-donating methoxy group, influencing solubility .
- Biological Activity : Analogs with heteroaromatic groups (e.g., furan or imidazopyridine) show moderate SARS-CoV inhibition (13–27% at 0.1 mM), suggesting that the target compound’s activity could be modulated by its aromatic substituent .
Physicochemical Properties
- Molecular Weight Trends: The target compound (estimated molecular weight ~220–230 g/mol) aligns with analogs like the 4-methoxyphenyl derivative (220.60 g/mol) . Removal of the chloro group (as in 2,2-difluoro-1-(2-methoxyphenyl)ethanone) reduces molecular weight to 186.16 g/mol, highlighting the chloro substituent’s contribution .
- Solubility : The imidazopyridine analog (C₉H₅ClF₂N₂O) demonstrates improved aqueous solubility compared to purely aromatic derivatives, attributed to the nitrogen-rich heterocycle .
Biological Activity
Overview
2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone is an organic compound notable for its diverse biological activities attributed to its unique functional groups. This compound, characterized by a chloro and difluoro substituents along with a methoxy group, has been investigated for its potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of halogen atoms and a methoxy group enhances its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins. The halogen atoms facilitate strong binding interactions, potentially leading to the inhibition of enzymatic activities or modulation of metabolic pathways. This characteristic makes it an effective probe in biochemical research, particularly in studies involving enzyme interactions and metabolic processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of halogenated compounds similar to this compound. For instance, compounds with fluorine substitutions have shown enhanced potency against various pathogens. The structure-activity relationship (SAR) indicates that the introduction of electron-withdrawing groups like fluorine significantly improves the efficacy of these compounds against bacterial strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| SLU-2633 (related compound) | 0.17 | Antiparasitic |
| SLU-10482 (related compound) | 0.07 | Antiparasitic |
Case Studies
- Antiparasitic Activity : A study evaluated the efficacy of various fluorinated compounds against Cryptosporidium, revealing that modifications including halogen substitutions led to significant improvements in activity. The most potent derivative exhibited an EC50 value of 0.07 µM, showcasing the importance of structural modifications in enhancing biological activity .
- Enzyme Inhibition : In biochemical assays, this compound demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. The mechanism involved competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme .
Research Findings
Recent research has focused on optimizing the synthesis and biological evaluation of fluorinated ketones. The findings suggest that the incorporation of fluorine not only enhances biological activity but also improves pharmacokinetic properties such as solubility and stability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
